

In-Depth Technical Guide to 3-Oxoandrostane-17-yl acetate

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Compound of Interest

Compound Name: 3-Oxoandrostane-17-yl acetate

Cat. No.: B129052

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Core Compound Identification

Parameter	Value	Reference
Compound Name	3-Oxoandrostane-17-yl acetate	[1]
CAS Number	1164-91-6	[1]
IUPAC Name	(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) acetate	[1]
Synonyms	Androstane-17-yl acetate, 5 α -Dihydrotestosterone acetate	[1]
Molecular Formula	C ₂₁ H ₃₂ O ₃	[1]
Molecular Weight	332.48 g/mol	[1]

Physicochemical Properties

Property	Value	Reference
XLogP3	4.2	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Exact Mass	332.235145 g/mol	[1]
Monoisotopic Mass	332.235145 g/mol	[1]
Topological Polar Surface Area	43.4 Å ²	[1]
Heavy Atom Count	24	[1]
Complexity	555	[1]

Biological Activity and Mechanism of Action

3-Oxoandrostane-17-yl acetate, also known as Androstanolone acetate, is a synthetic androgen and an agonist of the androgen receptor (AR). Its biological activities are primarily mediated through its high-affinity binding to the androgen receptor in target tissues. This interaction initiates a cascade of molecular events that modulate gene expression, leading to anabolic and androgenic effects.

The primary mechanism of action involves the binding of the ligand to the AR in the cytoplasm, which leads to a conformational change in the receptor. This ligand-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, ultimately leading to the synthesis of proteins that mediate the physiological effects of androgens. These effects include the promotion of muscle hypertrophy through increased protein synthesis and nitrogen retention.

While specific quantitative binding affinity data for **3-Oxoandrostane-17-yl acetate** is not readily available in the reviewed literature, its parent compound, androstanolone (dihydrotestosterone or DHT), is known to have a high affinity for the androgen receptor, with a dissociation constant

(Kd) in the range of 0.25 to 0.5 nM. This is approximately 2- to 3-fold higher than that of testosterone. The EC50 of androstanolone for the activation of the AR is about 0.13 nM, which is roughly 5-fold more potent than testosterone.[2]

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway, which is the primary mechanism through which **3-Oxoandrostan-17-yl acetate** is expected to exert its biological effects.

Caption: Classical androgen receptor signaling pathway.

Experimental Protocols

Proposed Synthesis of 3-Oxoandrostan-17-yl acetate

A potential synthesis route for **3-Oxoandrostan-17-yl acetate** can be adapted from the synthesis of related androstenedione compounds.[3] The starting material would be a commercially available androstanolone derivative. A key step would be the selective protection and deprotection of hydroxyl groups and the oxidation of the 3-hydroxyl group to a ketone.

Materials:

- Androstanolone
- Acetic anhydride
- Pyridine
- Chromium trioxide (or other suitable oxidizing agent)
- Appropriate solvents (e.g., dichloromethane, acetone)
- Reagents for workup and purification (e.g., sodium bicarbonate, magnesium sulfate, silica gel)

Procedure:

- Acetylation of the 17-hydroxyl group: Dissolve androstanolone in pyridine and add acetic anhydride. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
- Oxidation of the 3-hydroxyl group: Dissolve the resulting 17-acetoxy-androstan-3-ol in a suitable solvent like acetone. Add an oxidizing agent such as Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0°C. Monitor the reaction by TLC. Upon completion, quench the reaction with isopropanol and work up by extraction.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **3-Oxoandrostan-17-yl acetate**.

Androgen Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound like **3-Oxoandrostan-17-yl acetate** for the androgen receptor.^{[4][5][6]}

Materials:

- Source of androgen receptor (e.g., rat prostate cytosol, recombinant human AR)
- Radiolabeled androgen (e.g., [³H]-dihydrotestosterone)
- Test compound (**3-Oxoandrostan-17-yl acetate**)
- Non-labeled dihydrotestosterone (for determining non-specific binding)
- Assay buffer (e.g., Tris-HCl with protease inhibitors)
- Scintillation cocktail and scintillation counter
- 96-well plates

Procedure:

- Preparation of AR extract: Prepare a cytosolic fraction from a suitable tissue source (e.g., rat ventral prostate) or use a purified recombinant AR.
- Assay setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
 - Total binding wells: Contain AR preparation and radiolabeled androgen.
 - Non-specific binding wells: Contain AR preparation, radiolabeled androgen, and a high concentration of non-labeled androgen (e.g., DHT).
 - Competition wells: Contain AR preparation, radiolabeled androgen, and varying concentrations of **3-Oxoandrostane-17-yl acetate**.
- Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
- Separation of bound and free radioligand: Separate the AR-bound radioligand from the free radioligand using a method such as dextran-coated charcoal, filtration, or scintillation proximity assay.
- Quantification: Measure the radioactivity in each well using a scintillation counter.
- Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (K_i) can then be calculated using the Cheng-Prusoff equation.

In Vitro Quantification of 3-Oxoandrostane-17-yl acetate in Biological Matrices

This protocol outlines a general workflow for the quantification of **3-Oxoandrostane-17-yl acetate** in a biological matrix such as cell culture media or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[7][8][9][10]}

Materials:

- Biological matrix containing the analyte
- Internal standard (e.g., a deuterated analog of the analyte)
- Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)
- LC-MS/MS system
- Analytical column (e.g., C18)
- Mobile phases (e.g., water and methanol/acetonitrile with additives like formic acid or ammonium fluoride)

Procedure:

- Sample preparation:
 - Thaw the biological samples.
 - Add a known amount of the internal standard to each sample.
 - Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous layers.
 - Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in the initial mobile phase.
- LC-MS/MS analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the analyte from other matrix components on the analytical column using a suitable gradient elution program.
 - Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

- Data analysis:
 - Construct a calibration curve by analyzing standards of known concentrations.
 - Determine the concentration of **3-Oxoandrostan-17-yl acetate** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for Steroid Analysis

The following diagram illustrates a typical workflow for the analysis of steroid compounds from biological samples.

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